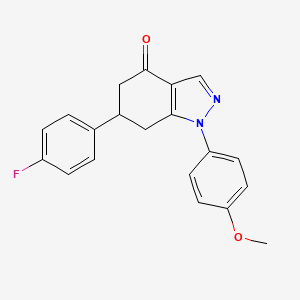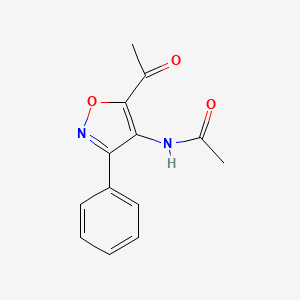![molecular formula C15H9Cl2N5S B11048475 6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048475.png)
6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound with a complex structure. Let’s break it down:
6-(2,6-Dichlorobenzyl): This part of the compound contains a dichlorobenzyl group attached to the triazolo-thiadiazole core.
3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The central core consists of a triazolo-thiadiazole ring fused with a pyridine ring.
Méthodes De Préparation
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors. For example:
Condensation Reaction: Starting from 2,6-dichlorobenzaldehyde and 4-aminopyridine, the triazolo-thiadiazole ring can be formed through a condensation reaction.
Ring Closure: The cyclization step involves the formation of the triazolo-thiadiazole ring by intramolecular reactions.
Industrial Production:
Industrial-scale production typically involves efficient and scalable methods. These may include:
High-Temperature Cyclization: Using suitable catalysts and optimized conditions to achieve high yields.
Continuous Flow Synthesis: Leveraging flow chemistry for better control and productivity.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the core.
Substitution: Substituents on the benzyl or pyridine ring can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products:
The specific products depend on the reaction conditions and substituents. Isolated products may include derivatives with altered functional groups or regioisomers.
Applications De Recherche Scientifique
This compound finds applications in diverse fields:
Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.
Materials Science: Its unique structure could contribute to novel materials.
Agrochemicals: It might have pesticidal properties.
Mécanisme D'action
The exact mechanism remains an active area of research. Potential molecular targets and pathways need further investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Other triazolo-thiadiazoles
- Pyridine-containing heterocycles
Propriétés
Formule moléculaire |
C15H9Cl2N5S |
|---|---|
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
6-[(2,6-dichlorophenyl)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9Cl2N5S/c16-11-2-1-3-12(17)10(11)8-13-21-22-14(19-20-15(22)23-13)9-4-6-18-7-5-9/h1-7H,8H2 |
Clé InChI |
GZRNILRRQJVUQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5R)-N-(3,5-dichlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11048392.png)
![Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11048407.png)

![4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-[(E)-2-phenylethenyl]benzene-1,2-dicarbonitrile](/img/structure/B11048430.png)


![12-(4-methoxyphenyl)-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one](/img/structure/B11048443.png)

![methyl 1-cyclohexyl-4-[(cyclohexylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11048458.png)
![1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11048466.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048469.png)
![6-(3-Bromo-4-fluorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11048477.png)
![N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide](/img/structure/B11048485.png)
![3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11048489.png)